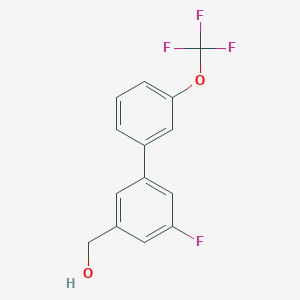
5-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethoxylating reagents.
Reduction to Methanol: The final step involves the reduction of a carbonyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: Formation of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-methanol
- 5-Fluoro-4’-(trifluoromethoxy)biphenyl-4-methanol
- 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-methanol
Uniqueness
5-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable candidate for various applications.
Properties
IUPAC Name |
[3-fluoro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZBOSOSVXVGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-(Difluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163538.png)
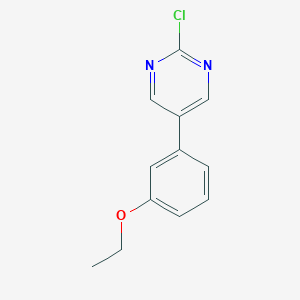
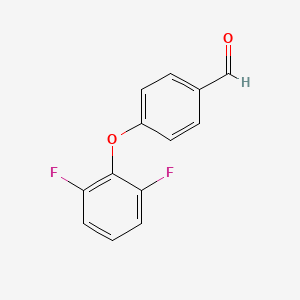
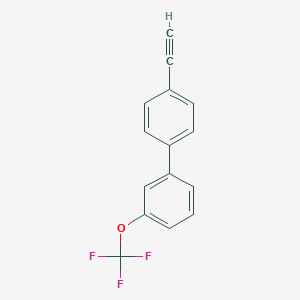
![3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163568.png)
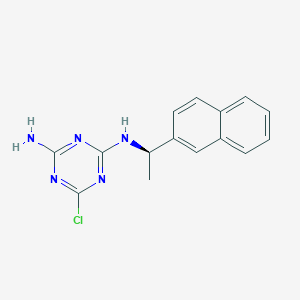
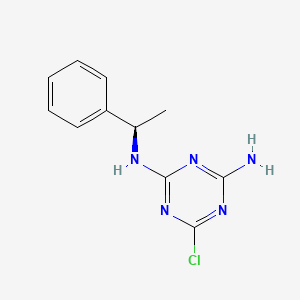
![3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8163598.png)
![3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8163603.png)
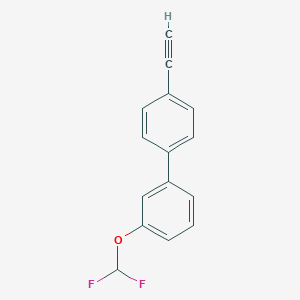
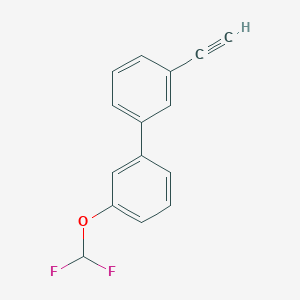
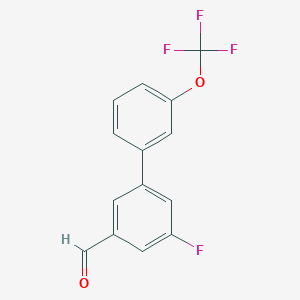
![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
